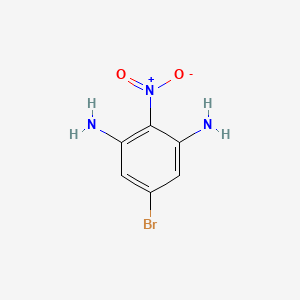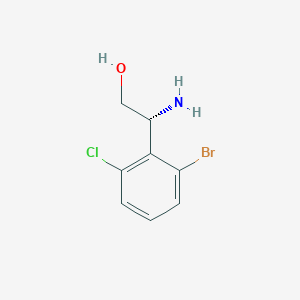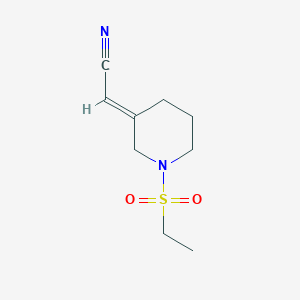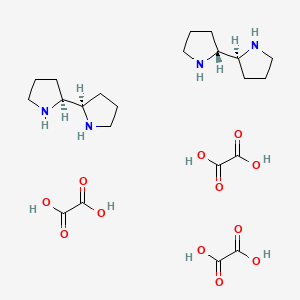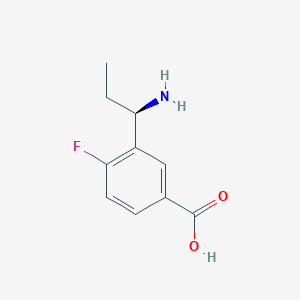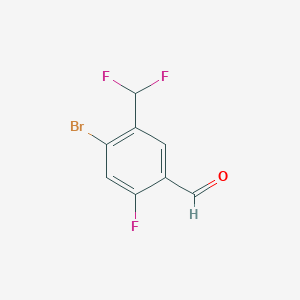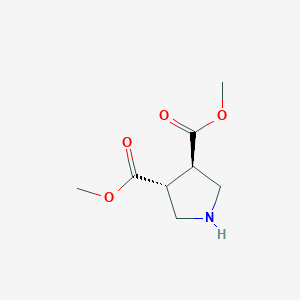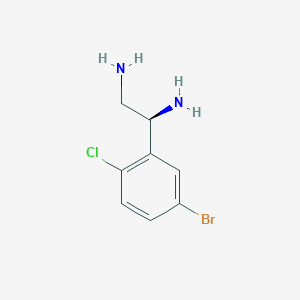
(1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine is an organic compound that features a bromine and chlorine substituted phenyl ring attached to an ethane backbone with two amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine typically involves the following steps:
Amine Introduction: The ethane backbone with amine groups can be synthesized through reductive amination or other amine introduction methods.
Industrial Production Methods
Industrial production methods would likely involve large-scale halogenation and amination processes, optimized for yield and purity. Specific conditions such as temperature, pressure, and catalysts would be tailored to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine groups, forming corresponding oxides or imines.
Reduction: Reduction reactions could convert the compound into various reduced forms, potentially altering the halogen substituents.
Substitution: The halogen atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield imines, while substitution could produce various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine can be used as a building block for synthesizing more complex molecules, particularly in the development of new materials or catalysts.
Biology
Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators, which could lead to new therapeutic agents.
Medicine
In medicinal chemistry, this compound might be explored for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry
Industrially, such compounds could be used in the production of specialty chemicals, polymers, or as intermediates in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action for (1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine would depend on its specific application. Generally, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- (1S)-1-(5-Bromo-2-fluorophenyl)ethane-1,2-diamine
- (1S)-1-(5-Chloro-2-fluorophenyl)ethane-1,2-diamine
- (1S)-1-(5-Bromo-2-methylphenyl)ethane-1,2-diamine
Uniqueness
What sets (1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine apart from similar compounds is the specific combination of bromine and chlorine substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H10BrClN2 |
|---|---|
Molecular Weight |
249.53 g/mol |
IUPAC Name |
(1S)-1-(5-bromo-2-chlorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H10BrClN2/c9-5-1-2-7(10)6(3-5)8(12)4-11/h1-3,8H,4,11-12H2/t8-/m1/s1 |
InChI Key |
XDLGQJBJBKRMHY-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Br)[C@@H](CN)N)Cl |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(CN)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


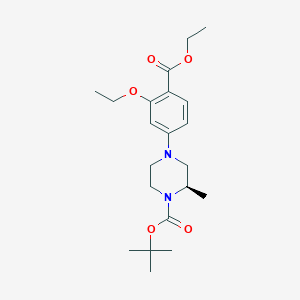
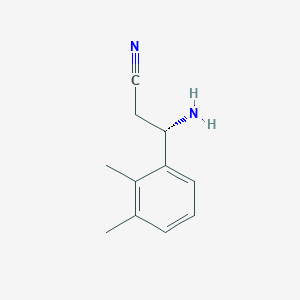
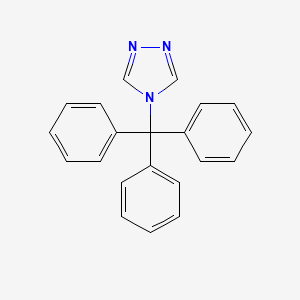
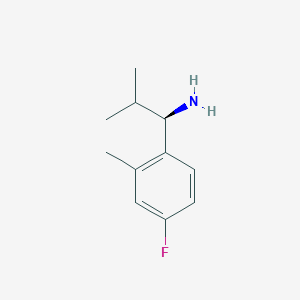
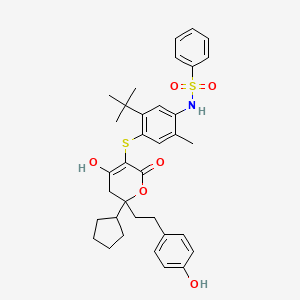
![(1R,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B13035695.png)
![Methyl amino(1,4-dioxaspiro[4.5]dec-8-yl)acetate](/img/structure/B13035701.png)
